2-Methoxy-9(10H)-acridone
Overview
Description
2-Methoxy-9(10H)-acridone is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118617. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties
- pH-Dependent Fluorescence : 2-Methoxy-9(10H)-Acridone exhibits pH-dependent fluorescence properties. It has been found that protonation of acridone-derived alkenes leads to significant shifts in fluorescence, indicating potential applications in pH-sensitive fluorescence imaging or sensing technologies (Lippold, Neudörfl, & Griesbeck, 2021).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC) : An HPLC method with fluorescence detection has been developed for the determination of 9(10H)-Acridone. This method demonstrates high sensitivity and is suitable for detecting acridone in plant tissues (Sun et al., 2007).
Biological Activity
- Acetylcholinesterase Inhibition : A series of acridone-linked 1,2,3-triazole derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activities, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Mohammadi‐Khanaposhtani et al., 2015).
Cancer Research
- Cytotoxic Activity Against Cancer Cells : New 9(10H)-acridinone-1,2,3-triazole derivatives have been designed and synthesized, showing significant cytotoxic activity against human breast cancer cell lines. This suggests their potential application in cancer therapy (Mohammadi‐Khanaposhtani et al., 2015).
Pharmaceutical Chemistry
- Synthesis of Acrimarins : 1,3,5-Trihydroxy-9(10H)-acridinone and its derivatives have been synthesized to create novel acrimarins, indicating the versatility of acridone compounds in pharmaceutical chemistry (Herath, Müller, & Diyabalanage, 2004).
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-9(10H)-acridone are epidermal growth factor receptor (EGFR), ESR1, and SRC . These targets play a crucial role in various cellular processes, including cell proliferation and migration .
Mode of Action
This compound interacts with its targets, leading to a series of changes in the cell. Molecular docking studies have shown that this compound has a good affinity with its core target genes (EGFR, SRC, and ESR1) . This interaction can influence the function of these proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
The compound affects several biochemical pathways, including the endocrine resistance, EGFR tyrosine kinase inhibitor resistance, and ErbB signaling pathways . These pathways are involved in various biological processes and their alteration can lead to changes in cell behavior.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its molecular properties
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and migration . This is particularly relevant in the context of cancer treatment, where the compound could potentially slow down tumor growth and prevent metastasis .
Biochemical Analysis
Biochemical Properties
Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group .
Cellular Effects
Preliminary studies suggest that it may have potential inhibitory effects on cell proliferation and migration
Molecular Mechanism
Molecular docking studies have revealed that the compound has good affinity with the core target genes EGFR, SRC, and ESR1 . These interactions could potentially lead to changes in gene expression and enzyme activation or inhibition.
Properties
IUPAC Name |
2-methoxy-10H-acridin-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGMPAQEVYHHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328149 | |
Record name | 2-Methoxy-9(10H)-acridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49742-72-5 | |
Record name | NSC118617 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1236 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-9(10H)-acridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-9(10H)-acridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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